molecular formula C14H13N3OS B2494871 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 851398-38-4

4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2494871
CAS RN: 851398-38-4
M. Wt: 271.34
InChI Key: DAKNLYLTGOGIAY-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (FMTT) is a thiol-containing heterocyclic compound with potential applications in the fields of medicinal chemistry and biochemistry. FMTT has been used as a ligand in the synthesis of various metal-organic complexes and as a catalyst in various organic reactions. In addition, FMTT has been used as a biological probe to investigate the structure and function of proteins and other biological targets.

Scientific Research Applications

Synthesis and Characterization

  • 4-(furan-2-ylmethyl)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized and characterized through various methods. For instance, these compounds have been analyzed using elemental analyses, IR, 1H-NMR, and mass spectral studies, ensuring a thorough understanding of their structure and properties. Some studies have focused on the synthesis of triazole derivatives and their thiol-thione tautomeric equilibrium, adding to the knowledge of their chemical behavior and stability (M. Koparır, A. Çetin, A. Cansiz, 2005; Hacer Bayrak, A. Demirbaş, S. Karaoglu, N. Demirbas, 2009).

Antimicrobial Activities

  • Research has demonstrated that these compounds exhibit antimicrobial activities. Various studies have synthesized and evaluated the antimicrobial activities of triazole derivatives against a range of microorganisms, indicating their potential in developing antimicrobial agents. The structures and activities of these compounds have been well-characterized, offering insights into their mode of action and effectiveness against different microbial strains (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013; A. Siwek, M. Wujec, J. Stefanska, P. Paneth, 2009).

Pharmacological Screening

  • Investigations into the physical and chemical properties of new derivatives of these compounds have been conducted, with a focus on conducting primary pharmacological screening. These studies aim to predict the pharmacological activity of new derivatives, utilizing methods like 1H NMR spectroscopy, elemental analysis, and computer programs like the PASS online computer program (A. Khilkovets, 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could be numerous, depending on its properties and potential applications. It could be studied further to better understand its synthesis, properties, and potential uses .

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-5-2-3-7-12(10)13-15-16-14(19)17(13)9-11-6-4-8-18-11/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKNLYLTGOGIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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